1-(pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
PMID25656651-Compound-20a is a small molecular drug developed by IRM LLC. It is known for its inhibitory action on the fusion protein Bcr-Abl (Bcr-Abl), which is implicated in various cancers, including mature B-cell lymphoma and myeloproliferative neoplasms .
Preparation Methods
The synthetic routes and reaction conditions for PMID25656651-Compound-20a involve multiple steps, including the use of specific reagents and catalysts. The detailed synthetic route is proprietary and not publicly disclosed. industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID25656651-Compound-20a undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25656651-Compound-20a has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used to study the biological pathways involving the Bcr-Abl fusion protein.
Medicine: It is being investigated for its potential use in treating cancers that involve the Bcr-Abl fusion protein.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
PMID25656651-Compound-20a exerts its effects by inhibiting the activity of the Bcr-Abl fusion protein. This inhibition disrupts the downstream signaling pathways, such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation .
Comparison with Similar Compounds
PMID25656651-Compound-20a is unique in its specific inhibition of the Bcr-Abl fusion protein. Similar compounds include:
PMID25656651-Compound-20b: Another inhibitor of the Bcr-Abl fusion protein with slightly different chemical properties.
PMID25656651-Compound-21a: A compound with a similar mechanism of action but different molecular targets.
These compounds highlight the specificity and effectiveness of PMID25656651-Compound-20a in targeting the Bcr-Abl fusion protein.
Properties
Molecular Formula |
C18H13F3N6O |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13F3N6O/c19-18(20,21)28-14-5-3-13(4-6-14)26-16-15-9-25-27(17(15)24-11-23-16)10-12-2-1-7-22-8-12/h1-9,11H,10H2,(H,23,24,26) |
InChI Key |
JOLSWPYDQLCFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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